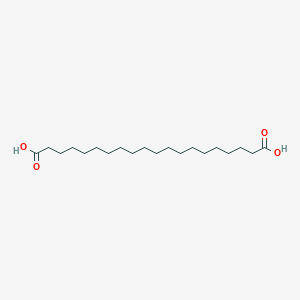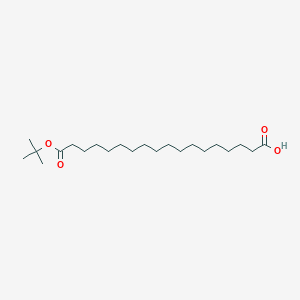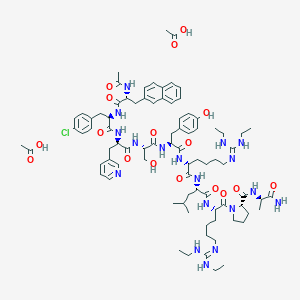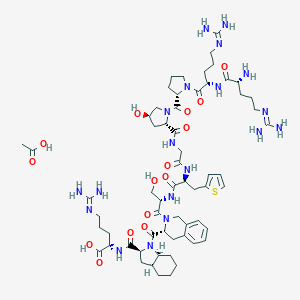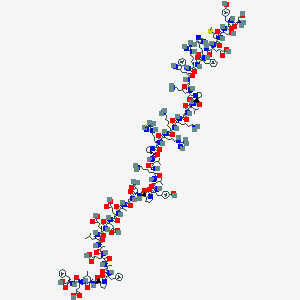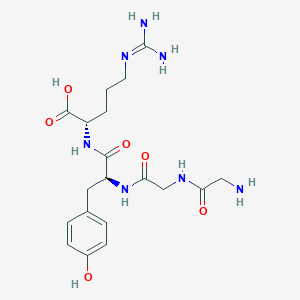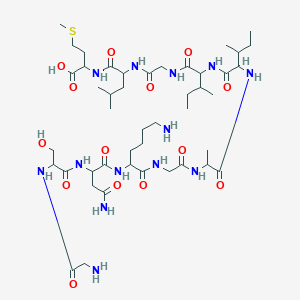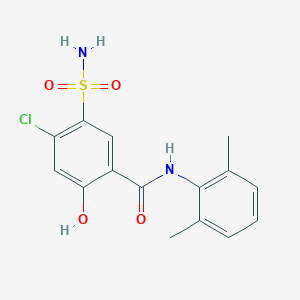
Romurtide
Overview
Description
Romurtide, also known as Muroctasin, is a non-specific immune stimulant derived from muramyl dipeptide, which is obtained from gram-positive bacterial cell walls . It stimulates macrophages, which release interleukin-1, leading to an increased production of colony-stimulating factors and neutrophils . It’s used in the treatment of leukopenia caused by anticancer chemotherapy in malignant lymphoma and lung cancer .
Synthesis Analysis
This compound is a synthetic muramyl dipeptide derivative . The synthesis method combines solid phase and liquid phase to prepare this compound . This method greatly shortens the synthesis cycle and saves time .
Molecular Structure Analysis
The molecular formula of this compound is C43H78N6O13 . It has a molecular weight of 887.11 .
Chemical Reactions Analysis
This compound is a macrophage activator that can stimulate colony-stimulating factor (CSF) and interleukin-1 (IL-1) generation . It increases the production of CSF in T cells by acting on IL-1 . It is believed that this product promotes the differentiation and proliferation of the precursor cells in the brown blood organs by increasing the formation of CSF .
Scientific Research Applications
Therapeutic Potential in Thrombocytopenia and Myelosuppression
Romurtide, a synthetic muramyl dipeptide derivative, has demonstrated significant potential in managing thrombocytopenia associated with myelosuppression. Studies have shown that this compound effectively accelerates peripheral platelet recovery in various animal models, including nonhuman primates and guinea pigs, subjected to chemotherapy or irradiation. This acceleration is attributed to the promotion of megakaryocytopoiesis and cytokine production, such as interleukin-6, stem cell factor, and erythropoietin, which are crucial for the proliferation and maturation of megakaryocytes (Namba, Nitanai, Otani, & Azuma, 1996); (Namba, Otani, & Osada, 1994).
Augmentation of Host Defense Against Infections
This compound enhances nonspecific resistance against microbial infections, including bacterial and fungal infections, and has shown synergy with antibiotics like ampicillin in treating pneumococcal pneumonia in mice. This suggests its potential use as a biological response modifier in acute pulmonary bacterial infections (Nakajima, Namba, Ishida, Katsuma, & Otani, 1992); (Tatara, Nakahama, & Niki, 1992).
Cancer Therapy and Cytokine Induction
This compound has been evaluated for its role in cancer therapy, particularly for its ability to induce cytokines like tumor necrosis factor-alpha (TNF-alpha) in solid tumor regions. This indicates its potential in anti-tumor therapy by enhancing the host defense system and possibly inducing TNF-alpha in the tumor region. Additionally, it is applied in cancer patients for the recovery of the number and functions of monocytes, neutrophils, and platelets (Ueda & Yamazaki, 2001).
Enhancement of Hematopoiesis
This compound stimulates hematopoiesis, indicated by increased neutrophil, monocyte, and platelet counts in experimental models. It also enhances the production of various monokines and colony-stimulating factors (CSFs) by monocytes, which are integral to hematopoiesis and the immune response (Nakajima, Yshida, Akahane, Sekiguchi, & Osada, 1991).
Immune Defense Mechanisms of the Lung
This compound is observed to bolster the immune defense mechanisms of the lung, particularly enhancing the antibacterial activity of cells in the bronchoalveolar lavage fluid. This suggests its utility in adjuvant therapy to prevent respiratory infections, especially in patients undergoing treatments like radiotherapy (Hasegawa, Satoh, Yagi, & Chida, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Muramyl peptides, like Romurtide, are considered promising drugs in the treatment and prevention of infectious, allergic, and oncological diseases, and in the composition of vaccines . The potentiating effect of this compound was discovered: its co-administration with IFN-β promotes the maturation of dendritic cells and inhibits the growth of B16F10 melanoma .
properties
IUPAC Name |
(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59)/t28-,29+,31+,32-,33+,36+,37+,38+,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUGQZRBPETJR-FZKCHLSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78113-36-7 | |
| Record name | N-Acetylmuramyl-ala-D-isoglutaminyl-N-epsilon-stearoyl-lys | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does romurtide exert its immunomodulatory effects?
A: this compound primarily acts by stimulating the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). These cytokines play crucial roles in regulating immune responses, hematopoiesis, and inflammation. [, , , , , , ]
Q2: What cells are the primary targets of this compound?
A: Research suggests that macrophages and monocytes are key targets of this compound. These cells, upon activation by this compound, release cytokines that mediate downstream effects. [, , , ]
Q3: What is the role of IL-6 in this compound's mechanism of action?
A: this compound induces IL-6 production, which is particularly important for its effect on megakaryocytopoiesis, the process of platelet production. IL-6 stimulates the proliferation and maturation of megakaryocytes, leading to increased platelet counts. [, , , ]
Q4: How does this compound impact dendritic cells (DCs)?
A: Studies show that this compound can enhance the maturation and activation of monocyte-derived dendritic cells. This is evidenced by the upregulation of surface molecules like CD83 and CD86, increased production of TNF-α and IL-12, and enhanced antigen-presenting function in allogeneic mixed lymphocyte reactions. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C46H83N9O16. Its molecular weight is 994.2 g/mol.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the biological effects and applications of this compound. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to fully characterize these aspects.
Q7: What is the evidence for this compound's efficacy in preclinical models?
A: this compound has demonstrated efficacy in various animal models. For instance, it enhanced platelet recovery in irradiated guinea pigs [] and a nonhuman primate chemotherapy model. [, ] It also showed synergistic effects with antibiotics against bacterial pneumonia in mice. [, , ]
Q8: Has this compound been tested in clinical trials?
A: Yes, this compound has been investigated in clinical trials for its ability to mitigate chemotherapy- and radiotherapy-induced leukopenia and thrombocytopenia. [, , , ]
Q9: What were the key findings of clinical trials on this compound?
A: Clinical studies indicate that this compound can effectively restore platelet and leukocyte counts in patients undergoing cancer treatment. A trial involving gastrointestinal cancer patients showed that this compound administration significantly increased platelet counts compared to the non-administration group. [] Another study investigating the optimal timing of this compound administration for radiotherapy-induced leukopenia found that early administration was more effective in maintaining higher white blood cell counts. []
Q10: Does this compound impact the immune response in the lungs?
A: Research suggests that this compound can enhance the antibacterial activity of bronchoalveolar lavage fluid cells, indicating a potential role in bolstering lung immunity. []
Q11: How do structural modifications of muramyl dipeptide affect its activity?
A: Studies comparing this compound to other MDP derivatives, such as desmuramyldipeptides, reveal the importance of specific structural features for cytokine induction and modulation. The presence and position of acyl groups, for example, significantly influence the TNF-inducing activity. [, ]
Q12: What is known about the safety profile of this compound?
A: While this compound has shown promise in preclinical and clinical settings, further research is needed to fully elucidate its long-term safety profile. Some studies reported mild side effects like fever, but no serious adverse events were reported. []
Q13: Can this compound be administered orally?
A: Yes, research indicates that this compound can be administered orally and still exert its immunomodulatory effects. Oral administration of this compound stimulated nonspecific resistance to microbial infections and hematopoiesis in mice. [, ] Additionally, it was shown to induce TNF-alpha production in the tumor region of tumor-bearing mice after oral administration. []
Q14: What are the key tools and resources for this compound research?
A14: Research on this compound utilizes a variety of tools and techniques common to immunology, pharmacology, and drug development. These include:
Q15: What are the significant milestones in this compound research?
A15: Key milestones include:
- Discovery of MDP as the minimal adjuvant-active structure of bacterial cell walls. []
- Synthesis and characterization of this compound as a potent MDP derivative. [, ]
- Preclinical demonstration of this compound's efficacy in models of infection and myelosuppression. [, , , , ]
- Clinical trials investigating this compound's potential in managing chemotherapy- and radiotherapy-induced cytopenias. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



